4-tert-butyl-1H-pyrimidine-2-thione
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Overview
Description
Scientific Research Applications
Stannylation and Cross-Coupling in Pyrimidines
Pyrimidines, including 4-tert-butyl-1H-pyrimidine-2-thione, have been stannylated in the activated 4-position by thermal decarboxylation of corresponding carboxylic organotin esters. This process facilitates the formation of new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings, highlighting their potential in synthesizing complex molecules for various applications (Majeed et al., 1989).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, derivative of the core structure of this compound, were synthesized as ligands for the histamine H4 receptor (H4R), indicating their importance in developing new pharmacological agents. These compounds have shown potential in vitro as anti-inflammatory agents and for antinociceptive activity in pain models, underscoring the therapeutic applications of pyrimidine derivatives (Altenbach et al., 2008).
Synthesis of mTOR Targeted PROTAC Molecule
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of target mTOR PROTAC molecule PRO1, showcases the role of such pyrimidine derivatives in developing targeted cancer therapies. The compound was synthesized using palladium-catalyzed Suzuki reaction, highlighting the utility of pyrimidine derivatives in the synthesis of complex therapeutic molecules (Zhang et al., 2022).
Conversion Reactions and Biological Activities
Pyrimidine-thiones derivatives, including those related to this compound, have been synthesized and shown to possess good inhibitory action against acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms I and II. These compounds have also demonstrated significant antioxidant activities, indicating their potential in developing treatments for diseases where oxidative stress plays a role (Taslimi et al., 2018).
One-Pot Synthesis of Pyrimidine Derivatives
The one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-thione derivatives has been developed using DBU as a green and recyclable catalyst, illustrating the environmental friendliness of synthesizing pyrimidine derivatives. These compounds have reported applications in antimicrobial, antitumor, and antifungal activities, demonstrating their broad applicability in medicinal chemistry (Sekhar et al., 2018).
Mechanism of Action
The study of specific pyrimidine derivatives has shown that they can exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The exact effects depend on the specific structure and functional groups present in the compound.
Properties
IUPAC Name |
6-tert-butyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGOCIMTYEORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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